ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

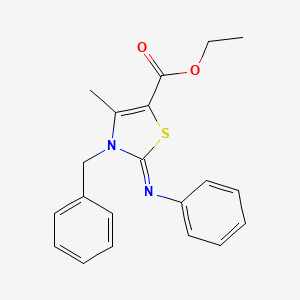

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

- Methyl group at position 4, influencing steric and electronic properties.

- (2Z)-Phenylimino group at position 2, defining stereochemistry and enabling hydrogen bonding or conjugation.

- Ethyl carboxylate at position 5, enhancing solubility and reactivity for further derivatization.

This compound is part of a broader class of 1,3-thiazoles studied for their diverse pharmacological activities, including cardiotropic effects .

Properties

Molecular Formula |

C20H20N2O2S |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

ethyl 3-benzyl-4-methyl-2-phenylimino-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-19(23)18-15(2)22(14-16-10-6-4-7-11-16)20(25-18)21-17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3 |

InChI Key |

JMAKIIJBNACOGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with benzyl and phenyl groups under controlled conditions. The process often includes the use of acid catalysts and specific temperature settings to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights critical structural differences between the target compound and analogues:

Key Observations:

- Electronic Effects: Phenylimino groups (target compound) vs. alkylimino groups (e.g., ethylimino in ) alter conjugation and hydrogen-bonding capacity.

Pharmacological and Physical Properties

- Cardiotropic Activity: Derivatives with aryl imino groups (e.g., 4-methoxyphenyl in ) exhibit significant cardiotropic effects, implying the target compound’s phenylimino group may confer similar activity.

- Solubility : Hydroxyethyl-substituted analogues (e.g., ) demonstrate improved aqueous solubility compared to hydrophobic benzyl or ethyl groups.

Crystallographic and Conformational Analysis

- Crystal Packing: In related thiazoles (e.g., ), substituents like bromophenyl and phenol groups influence dihedral angles (46.5–66.78°) relative to the thiazole ring, affecting molecular aggregation and hydrogen-bonding networks.

- Stereochemistry : The (2Z)-configuration in the target compound is critical for enantioselective synthesis, as seen in patents for sulfoxide derivatives .

Biological Activity

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.40 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of thiazole derivatives has shown promising results. This compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 12.6 |

| A549 | 18.9 |

The IC50 values suggest that this compound exhibits potent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. Molecular docking studies have suggested that the compound may bind to key proteins associated with cancer progression and microbial resistance.

Case Studies

- Anticancer Study : In a study published in MDPI, researchers evaluated the effects of various thiazole derivatives on human cancer cell lines. This compound was among the top performers in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of thiazole derivatives against clinical isolates of bacteria. The study found that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.